molecular formula C25H30N4O B15016235 N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B15016235
M. Wt: 402.5 g/mol
InChI Key: IQBFAVCVJAIGFH-OVVQPSECSA-N
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Description

N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups that contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between 4-(Dipropylamino)benzaldehyde and 2-[(naphthalen-1-YL)amino]acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitro compounds, catalysts like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide stands out due to its specific combination of aromatic rings and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H30N4O

Molecular Weight

402.5 g/mol

IUPAC Name

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C25H30N4O/c1-3-16-29(17-4-2)22-14-12-20(13-15-22)18-27-28-25(30)19-26-24-11-7-9-21-8-5-6-10-23(21)24/h5-15,18,26H,3-4,16-17,19H2,1-2H3,(H,28,30)/b27-18+

InChI Key

IQBFAVCVJAIGFH-OVVQPSECSA-N

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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